N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide
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Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential in various applications, including as optical materials and for their biological potential .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the crystal structure and intermolecular interactions of these compounds .Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, potentially leading to the discovery of new chemical entities with desirable properties.
Future Directions
Benzothiazole derivatives have been extensively investigated for their potential applications in various fields . Future research could focus on exploring the specific applications of this compound, its synthesis process, and its physical and chemical properties. Further studies could also investigate its mechanism of action and potential biological activities.
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been studied for their anti-tubercular properties . .
Mode of action
The mode of action of benzothiazole derivatives can vary depending on the specific compound and its structure. Some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis
Biochemical pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some benzothiazole derivatives have been found to inhibit the synthesis of cell wall components in Mycobacterium tuberculosis
Result of action
The result of a compound’s action can be observed at the molecular and cellular levels. For example, benzothiazole derivatives that inhibit the growth of Mycobacterium tuberculosis can lead to cell death
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Preparation of Tetrahydrobenzothiolo-pyrimidine Intermediate: This intermediate can be synthesized by the condensation of a suitable thiol with a pyrimidine derivative under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole and tetrahydrobenzothiolo-pyrimidine intermediates through a sulfanyl-acetamide linkage. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to activate the acetamide group, followed by nucleophilic substitution with the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-acetamide
- 2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Uniqueness
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS3/c30-21(13-31-24-22-17-5-1-3-7-19(17)32-25(22)27-14-26-24)28-16-11-9-15(10-12-16)23-29-18-6-2-4-8-20(18)33-23/h2,4,6,8-12,14H,1,3,5,7,13H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDZRNUZSSZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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